

An In-depth Technical Guide to 6-(Dimethylamino)fulvene (CAS 696-68-4)

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Compound of Interest		
Compound Name:	6-(Dimethylamino)fulvene	
Cat. No.:	B184533	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)fulvene (CAS number 696-68-4), also known as 5-

(Dimethylaminomethylene)-1,3-cyclopentadiene, is a highly versatile and reactive organic compound.[1][2] Its unique electronic structure, characterized by a cross-conjugated π -system and an electron-donating dimethylamino group, makes it a valuable intermediate in organic synthesis.[3] This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **6-(dimethylamino)fulvene**, tailored for professionals in research and development. While direct biological signaling pathways for this compound are not extensively documented in current literature, its utility as a scaffold for synthesizing complex molecules renders it of interest to the drug development community.

Core Properties

The physical and chemical properties of **6-(Dimethylamino)fulvene** are summarized below. The compound is typically a light yellow to brown crystalline solid.[4]

Table 1: Physical and Chemical Properties



Property	Value	Source
CAS Number	696-68-4	[1][2][5]
Molecular Formula	C8H11N	[1][2][5]
Molecular Weight	121.18 g/mol	[1][2][5]
Melting Point	64-68 °C	[2][6][7]
Boiling Point	205.3 ± 9.0 °C (Predicted)	[7]
Density	1.042 ± 0.06 g/cm ³ (Predicted)	[7]
Appearance	Light yellow to brown powder/crystal	[4][7]
Solubility	Soluble in most organic solvents	[7]
Flash Point	70.3 °C	[7]
Storage Temperature	2-8°C, light-sensitive	[2][6]

Table 2: Spectroscopic Data

Spectrum Type	Key Features	Source
¹ H NMR	Spectra available from suppliers like Sigma-Aldrich.	[8]
¹³ C NMR	Spectra available from databases like SpectraBase.	[9]
Mass Spec (GC-MS)	Molecular ion peak at m/z 121.	[8][10]
IR (FTIR)	Spectra available from suppliers and databases.	[8]
UV/Visible	Spectra available in the NIST WebBook.	[11][12]

Synthesis of 6-(Dimethylamino)fulvene



The synthesis of **6-(dimethylamino)fulvene** is well-established and a detailed, reliable protocol is available from Organic Syntheses.[6] The primary method involves the reaction of cyclopentadienylsodium with a Vilsmeier-type reagent, specifically the N,N-dimethylformamide-dimethyl sulfate complex.[6]

Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.434 (1973); Vol. 47, p.52 (1967).[6]

Part A: Preparation of N,N-Dimethylformamide-dimethyl sulfate complex

- Apparatus Setup: A 500-ml four-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, a dropping funnel, and a thermometer.
- Reaction: Place 73 g (1.0 mole) of purified dimethylformamide into the flask. While stirring, add 126 g (1.0 mole) of purified dimethyl sulfate dropwise, maintaining the temperature between 50–60°C.
- Heating: After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C. The complex will form as a viscous, colorless or pale yellow oil that is insoluble in ether.

Part B: Synthesis of 6-(Dimethylamino)fulvene

- Apparatus Setup: A 1-liter four-necked flask is equipped with a mechanical stirrer, a dropping funnel with a calcium chloride drying tube, a thermometer, and a nitrogen delivery apparatus.
 Ensure the system is flushed with dry nitrogen.
- Initial Reagents: Place 1.0 mole of cyclopentadienylsodium in 700 ml of tetrahydrofuran into the flask.
- Reaction: Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath. Transfer the N,N-dimethylformamide-dimethyl sulfate complex from Part A to the dropping funnel and add it slowly to the cyclopentadienylsodium solution while stirring under a nitrogen atmosphere. The temperature must be maintained below -5°C during the addition.



- Stirring: After the addition is complete, allow the mixture to stir at 20°C for 2 hours.
- Filtration: Filter the solution with suction to remove the precipitated sodium methyl sulfate. Wash the precipitate with an additional 200 ml of tetrahydrofuran.
- Concentration: Combine the tetrahydrofuran solutions and concentrate them under reduced pressure. The residue will be a dark brown oil which solidifies upon cooling.
- Purification: Treat the crude product with activated carbon and recrystallize from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 ml of cyclohexane.
- Product: **6-(Dimethylamino)fulvene** separates as yellow leaflets with a melting point of 67–68°C. The typical yield is around 69-76%.[6]

Note: **6-(Dimethylamino)fulvene** is light-sensitive and should be stored in brown bottles.[6]

Synthesis Workflow Diagram



Part A: Vilsmeier Reagent Formation Dimethylformamide (DMF) Dimethyl Sulfate (DMS) 1.0 mole 1.0 mole, 50-60°C Part B: Fulvene Synthesis N,N-Dimethylformamide-Cyclopentadienylsodium (CpNa) dimethyl sulfate complex in THF 1.0 mole in THF Add slowly at $< -5^{\circ}$ C Reaction Mixture Stir 2h at 20°C Filtration Remove Sodium Methyl Sulfate Concentration Crude Product Recrystallization **Purified Product** 6-(Dimethylamino)fulvene

Synthesis of 6-(Dimethylamino)fulvene

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Synthesis workflow for **6-(Dimethylamino)fulvene**.



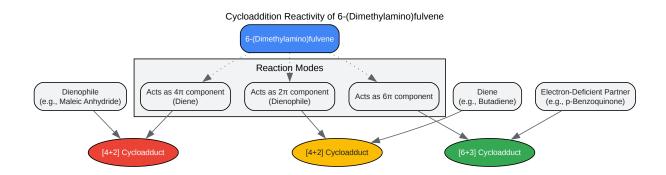
Chemical Reactivity and Applications

The reactivity of **6-(dimethylamino)fulvene** is dominated by its fulvene core, which is an isomer of benzene. The exocyclic double bond and the cyclopentadiene ring system allow it to participate in a variety of chemical transformations, particularly cycloaddition reactions.[3] The electron-donating dimethylamino group enhances the electron density of the ring system, influencing its stability and nucleophilicity.[3]

Cycloaddition Reactions

6-(Dimethylamino)fulvene is a versatile participant in cycloaddition reactions. Depending on the reaction partner, it can act as a 2π , 4π , or even a 6π component.[3][13]

- As a 4π component (Diene): The cyclopentadienyl ring can act as a diene in [4+2] Diels-Alder reactions with suitable dienophiles.[3]
- As a 2π component (Dienophile): The exocyclic double bond can react with a 4π system (a diene) in a [4+2] cycloaddition.[3]
- As a 6π component: Due to the electron-donating NMe₂ group, the fulvene can participate as a 6π component in reactions with electron-deficient dienes, such as in [6+3] cycloadditions.
 [13][14]



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Modes of cycloaddition for 6-(Dimethylamino)fulvene.

Reactions with Electrophiles

The compound readily reacts with electrophiles. For instance, it reacts with diazonium salts with high regioselectivity at the α -carbon atom of the cyclopentadiene ring to yield acyclic azo coupling products.

Applications in Synthesis

Its primary application lies in its role as a synthetic intermediate.[3][6]

- Fused-Ring Systems: It is a key precursor for the synthesis of various fused-ring nonbenzenoid aromatic compounds like azulenes.
- Organometallic Chemistry: It is used to synthesize chiral cyclopentadienyl ligands for use in organometallic chemistry.[1][2][5] The fulvene can be deprotonated to form substituted cyclopentadienide anions, which are crucial ligands in catalysis and materials science.
- Forensic Science: A novel application has been reported in forensic science, where it is used as a reagent for the detection of latent fingermarks on porous surfaces, likely through a reaction with amino acids.[8]

Biological Activity and Relevance to Drug Development

Currently, there is a lack of specific data in the public domain regarding the cytotoxicity, pharmacology, or interaction of **6-(dimethylamino)fulvene** with biological signaling pathways. Its primary hazards are listed as causing skin, eye, and respiratory irritation.[8]

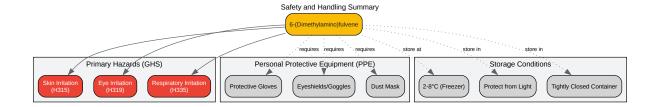
For drug development professionals, the value of **6-(dimethylamino)fulvene** is not as a direct therapeutic agent but as a versatile chemical building block. The fulvene scaffold can be elaborated into more complex molecular architectures. Its ability to form substituted cyclopentadienyl ligands is particularly relevant for creating novel organometallic complexes, some of which could be explored for catalytic or therapeutic properties. The diverse reactivity allows for the construction of unique polycyclic systems that could serve as scaffolds for new pharmacophores.



Safety and Handling

6-(Dimethylamino)fulvene is classified as an irritant.[8]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
- Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a dust mask.[2] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a freezer (2-8°C).[2] The compound is light-sensitive and should be stored in amber or brown bottles.[6]
- First Aid:
 - Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical advice.
 - Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.



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Key safety and handling information.



Conclusion

6-(Dimethylamino)fulvene is a foundational reagent in modern organic synthesis. Its well-defined properties, reliable synthesis, and versatile reactivity make it an invaluable tool for chemists. While not a direct pharmacological agent, its role as a precursor to complex cyclic and organometallic systems positions it as a compound of interest for creating novel molecular entities that may have future applications in drug discovery and materials science. This guide provides the essential technical information for its safe and effective use in a research and development setting.

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